molecular formula C8H6ClNO2 B3362451 7-Chlorodioxindole CAS No. 99304-29-7

7-Chlorodioxindole

Cat. No.: B3362451
CAS No.: 99304-29-7
M. Wt: 183.59 g/mol
InChI Key: ZBVPMTYXTHDWJC-UHFFFAOYSA-N
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Description

7-Chlorodioxindole, also known as 7-Chloro-2-oxindole, is a heterocyclic compound with the molecular formula C8H6ClNO. It is a derivative of oxindole, characterized by the presence of a chlorine atom at the seventh position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorodioxindole can be achieved through several methods. One common approach involves the cyclization of α-chloroacetanilides using palladium-catalyzed reactions. This method provides high yields and functional group compatibility. Another method includes the use of titanium-catalyzed chemo- and enantioselective indole oxidation, which offers excellent yields and enantiomeric excesses .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale palladium-catalyzed cyclization reactions. The choice of catalyst, ligand, and base is crucial for optimizing the yield and purity of the product. Additionally, the use of green oxidants like hydrogen peroxide in titanium-catalyzed reactions is gaining popularity due to its environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions: 7-Chlorodioxindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted oxindoles and indole derivatives, which have significant applications in medicinal chemistry .

Scientific Research Applications

7-Chlorodioxindole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Medicine: this compound derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.

    Industry: It is utilized in the development of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 7-Chlorodioxindole involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its biological effects. For instance, it has been shown to interfere with viral replication by targeting host cell pathways, demonstrating both prophylactic and therapeutic effects .

Comparison with Similar Compounds

  • 6-Chloro-2-oxindole
  • 5-Chloro-2-oxindole
  • 3-Methyl-2-oxindole
  • 2-Oxindole

Comparison: 7-Chlorodioxindole is unique due to the specific position of the chlorine atom, which influences its reactivity and biological activity.

Properties

IUPAC Name

7-chloro-3-hydroxy-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11/h1-3,7,11H,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVPMTYXTHDWJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC(=O)C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10912766
Record name 7-Chloro-3H-indole-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10912766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99304-29-7
Record name 2H-Indol-2-one, 1,3-dihydro-7-chloro-3-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099304297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Chloro-3H-indole-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10912766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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